5-Ethoxy-3-phenylpyridazine

Description

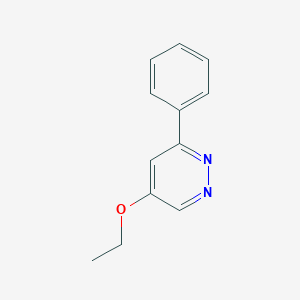

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-ethoxy-3-phenylpyridazine |

InChI |

InChI=1S/C12H12N2O/c1-2-15-11-8-12(14-13-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

UQLDZXQCUOXCJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Ethoxy 3 Phenylpyridazine Derivatives

Impact of Positional Isomerism on Biological Activity

For instance, in a study of isomeric pyridazine-based enzyme inhibitors, a clear difference in inhibitory potency was observed that favored one isomeric form over the other. nih.gov Although the key hydrogen bond-accepting nitrogen atoms were present in both molecules, the different spatial arrangement of the substituents on the pyridazine (B1198779) ring led to a conformational change at the pseudo-biphenyl junction, which significantly impacted enzyme inhibitory potency. nih.gov This highlights that the vector and orientation of functional groups, dictated by their position on the pyridazine core, are crucial for optimal target engagement.

When considering 5-ethoxy-3-phenylpyridazine, the specific 3,5-substitution pattern is key to its interaction with target proteins. Shifting the ethoxy group to the 4- or 6-position, or the phenyl group to the 4- or 6-position, would alter the molecule's dipole moment and the spatial presentation of its key binding moieties, likely resulting in a different pharmacological profile.

Table 1: Comparison of Isomeric Pyridazine Derivatives and Biological Activity This table is illustrative, based on principles from cited research.

| Compound | Substitution Pattern | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Isomer A | 3,5-disubstituted | High Potency | Optimal orientation for binding pocket interactions. |

| Isomer B | 3,6-disubstituted | Moderate/Low Potency | Altered substituent vectors lead to suboptimal fit. nih.gov |

Role of the Ethoxy Moiety in Modulating Molecular Interactions and Potency

The ethoxy group at the 5-position is not merely a passive substituent; it plays a significant role in defining the molecule's properties. Its contributions can be categorized into effects on pharmacokinetics and pharmacodynamics.

From a pharmacokinetic standpoint, the ethoxy group can influence the compound's solubility and its ability to penetrate biological membranes. ontosight.ai This balance is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the marketed analgesic and anti-inflammatory drug emorfazone (B1671226) features a 4-ethoxy group on a pyridazinone core, highlighting the utility of this moiety in developing successful therapeutic agents. sarpublication.com

Influence of Phenyl Substitution and its Electronic/Steric Properties on Pharmacological Profiles

The phenyl ring at the 3-position serves as a critical anchor for a wide range of structural modifications. Altering the substituents on this ring can fine-tune the electronic and steric properties of the entire molecule, thereby modulating its pharmacological activity.

Studies on related 6-aryl-pyridazinone derivatives have shown that the nature of the substituent on the phenyl ring significantly impacts anti-inflammatory activity. ajrconline.org The introduction of electron-donating groups or lipophilic groups at the para-position was found to be particularly beneficial.

Table 2: Effect of Phenyl Ring Substitution on Biological Activity of Aryl-Pyridazine Derivatives Data derived from studies on related pyridazinone structures. ajrconline.org

| Phenyl Substituent (para-position) | Resulting Activity | Implied Favorable Property |

|---|---|---|

| Isobutyl | Enhanced | Increased Lipophilicity |

| Phenoxy | Enhanced | Steric Bulk / Aromatic Interaction |

| Methoxy (B1213986) | Enhanced | Electron-Donating |

These findings suggest that for 5-ethoxy-3-phenylpyridazine derivatives, introducing electron-donating groups (like methoxy or ethoxy) or moderately bulky, lipophilic groups (like isobutyl) at the para-position of the phenyl ring could enhance biological potency. ajrconline.orgnih.gov Conversely, introducing strong electron-withdrawing groups could have a detrimental effect unless a specific interaction, such as halogen bonding, is achieved.

Systematic Structural Modifications for Enhanced Activity

Beyond the primary ethoxy and phenyl groups, further substitutions on the pyridazine ring itself offer another avenue for optimization. The introduction of various alkyl and aryl groups at other available positions, such as C4 or C6, can modulate activity. For example, studies on 3-allylthio-6-aminopyridazine derivatives showed that introducing various arylalkylamines at the 6-position resulted in compounds with significant antiproliferative activities against human liver cancer cells. koreascience.kr This demonstrates that the pyridazine core can serve as a scaffold to orient additional pharmacophoric groups toward their targets. The synthesis of 6-substituted pyridazines bearing diverse alkyl, cycloalkyl, and aryl groups is well-established, providing a clear path for exploring these modifications. kuleuven.be

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding mode of a parent compound. nih.gov This involves swapping a functional group for another with similar physicochemical characteristics.

For the 5-ethoxy-3-phenylpyridazine scaffold, several bioisosteric replacements could be envisioned:

Phenyl Ring: The phenyl ring is often replaced by other aromatic heterocycles to modify properties. A common replacement is a pyridine (B92270) ring, which introduces a hydrogen bond acceptor and can alter solubility and metabolic stability. cambridgemedchemconsulting.com Other heterocycles like thiophene (B33073) or even thiadiazole and oxadiazole have been shown to be effective substitutes in certain contexts. nih.govcambridgemedchemconsulting.com

Ethoxy Group: The ether linkage of the ethoxy group can be replaced to alter metabolic stability and binding interactions. A thioether (-S-), a methylene (B1212753) (-CH2-), or a difluoromethylene (-CF2-) group could be explored. nih.govcambridgemedchemconsulting.com The -CF2- group, for instance, can act as a bioisostere for an ether oxygen while being metabolically more robust and potentially influencing binding through different electronic interactions.

Pyridazine Core: In some cases, the entire pyridazine ring can be replaced by another heterocycle that maintains a similar spatial arrangement of key substituents. For example, a pyridazine ring has been shown to be an effective substitute for a thiadiazole ring in certain glutamate (B1630785) synthase inhibitors, indicating this type of exchange can be productive. nih.gov

Table 3: Potential Bioisosteric Replacements for the 5-Ethoxy-3-phenylpyridazine Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Pyridyl, Thienyl cambridgemedchemconsulting.com | Modulate electronics, solubility, H-bonding capacity. |

| Ethoxy (-O-C2H5) | Methoxy, Isopropoxy | Fine-tune steric bulk and lipophilicity. |

| Ether Linkage (-O-) | Thioether (-S-), -CH2-, -CF2- nih.govcambridgemedchemconsulting.com | Improve metabolic stability, alter electronic profile. |

The introduction of halogen atoms (F, Cl, Br, I) is a widely used tactic in drug design to enhance potency, selectivity, and metabolic stability. nih.gov Halogens can increase binding affinity through favorable interactions like halogen bonding, increase lipophilicity to improve membrane permeability, and block sites of metabolism to prolong a compound's duration of action.

In studies of related heterocyclic compounds, halogenation has proven to be highly effective. For example, the introduction of a fluorine atom to a phenyl ring (4-fluorophenyl) on a pyridazine scaffold led to JNK1 inhibitors with exceptionally high activity. acs.org Similarly, in a series of G-quadruplex ligands, a bromo-substituted analog showed slightly improved interaction with the target compared to the non-halogenated parent compound. nih.gov

The strategic placement of halogens on either the phenyl ring or the pyridazine core of 5-ethoxy-3-phenylpyridazine could therefore be a fruitful optimization strategy. For example, placing a fluorine or chlorine atom at the para-position of the phenyl ring could enhance potency, as seen in numerous other drug classes. acs.orgresearchgate.net

Conformational Analysis and its Correlation with SAR Insights

The central conformational feature of 3-phenylpyridazine (B76906) derivatives is the torsional or dihedral angle between the planes of the pyridazine and phenyl rings. This rotation is typically subject to an energy barrier, with certain conformations being more stable than others. Computational studies on analogous biaryl molecules, such as 2-phenylpyridine, have shown that planar conformations can be destabilized by steric clashes between ortho hydrogens, while perpendicular conformations may disrupt π-system conjugation. plos.org The preferred conformation is often a twisted, non-planar arrangement that balances these opposing forces. plos.org

For 5-Ethoxy-3-phenylpyridazine, the key conformational variables that are expected to influence its biological activity include:

Conformation of the Ethoxy Group : The orientation of the ethyl chain of the ethoxy group relative to the pyridazine ring can also influence the molecule's steric profile and its interactions with a binding site.

The interplay of these conformational features is critical for how the molecule presents its pharmacophoric elements to a biological target. For instance, different dihedral angles will alter the spatial relationship between the nitrogen atoms of the pyridazine ring (potential hydrogen bond acceptors) and substituents on the phenyl ring.

Detailed Research Findings

Although direct research on the conformational analysis of 5-Ethoxy-3-phenylpyridazine is limited, studies on related 3-amino-6-phenylpyridazine derivatives have underscored the importance of substitution patterns for achieving desired biological effects, such as antineuroinflammatory activity. acs.org In these studies, the nature and position of substituents on the phenyl ring were found to be critical for potency, which is indirectly linked to the molecule's ability to adopt a bioactive conformation within the target's binding pocket. acs.org

It is hypothesized that the ethoxy group at the 5-position of the pyridazine ring can influence the preferred dihedral angle through steric and electronic effects. The presence of this group may create a steric hindrance that favors a more twisted conformation to minimize repulsion with the adjacent phenyl ring.

To illustrate how conformational parameters could be correlated with biological activity, a hypothetical data table is presented below. This table conceptualizes the type of data that would be generated in a comprehensive conformational and SAR study of 5-Ethoxy-3-phenylpyridazine derivatives.

Interactive Data Table: Hypothetical Conformational and Activity Data for 5-Ethoxy-3-phenylpyridazine Derivatives

The following table is a hypothetical representation to illustrate the correlation between conformational parameters and biological activity. The values are not based on experimental data.

| Compound | Phenyl Ring Substituent (R) | Calculated Dihedral Angle (Φ) | Biological Activity (IC₅₀, nM) |

| 1 | H | 45° | 150 |

| 2 | 4-Fluoro | 48° | 125 |

| 3 | 2-Methyl | 65° | 300 |

| 4 | 4-Methoxy | 42° | 90 |

| 5 | 3,4-Dichloro | 55° | 210 |

In this hypothetical scenario, a clear relationship can be observed. A smaller dihedral angle, leading to a more planar conformation (as seen in compound 4 with a 4-methoxy substituent), is associated with higher potency. Conversely, a larger dihedral angle, induced by a sterically demanding ortho-substituent (as in compound 3 with a 2-methyl group), results in decreased activity. This suggests that the biological target may have a relatively planar binding site that favorably accommodates the lower-twist conformers.

The ethoxy group itself is likely to adopt a conformation where the ethyl group points away from the phenyl ring to minimize steric clash. The electronic properties of this group, being electron-donating, can also influence the electronic distribution in the pyridazine ring, which in turn can affect the rotational barrier and interactions with a target.

Biological and Pharmacological Investigations Preclinical and in Vitro

Broad-Spectrum Pharmacological Screening and Profiling of Pyridazine (B1198779) Derivatives

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established scaffold in medicinal chemistry. Derivatives of pyridazine have been the subject of extensive pharmacological screening and have demonstrated a wide array of biological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. The diverse pharmacological profiles of pyridazine derivatives have made them attractive candidates for drug discovery and development programs.

Anti-Cancer and Anti-Proliferative Activities

Pyridazine derivatives have been extensively investigated for their potential as anti-cancer agents. Research has shown that certain compounds containing the pyridazine moiety can inhibit the growth of malignant cell lines, induce cell cycle arrest and apoptosis, and interfere with specific enzymatic pathways crucial for cancer cell proliferation.

Inhibition of Cellular Growth and Viability in Malignant Cell Lines

Numerous studies have reported the cytotoxic and anti-proliferative effects of various pyridazine derivatives against a range of human cancer cell lines. However, specific in vitro studies detailing the inhibitory concentration (IC50) values or the effect on cellular viability of 5-Ethoxy-3-phenylpyridazine against any malignant cell lines have not been identified in the available scientific literature.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anti-cancer activity of some pyridazine derivatives has been attributed to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). These mechanisms are crucial for controlling cell proliferation and are often dysregulated in cancer. At present, there are no published studies that specifically investigate the mechanisms of action of 5-Ethoxy-3-phenylpyridazine in relation to cell cycle arrest or the induction of apoptosis in cancer cells.

Specific Enzyme Inhibition (e.g., Kinases, Tubulin Polymerization)

The targeting of specific enzymes, such as protein kinases or the inhibition of tubulin polymerization, represents a key strategy in modern cancer therapy. While some pyridazine-containing compounds have been identified as inhibitors of such targets, there is no specific data available from preclinical or in vitro assays on the inhibitory activity of 5-Ethoxy-3-phenylpyridazine against kinases, tubulin polymerization, or other specific enzymes implicated in cancer progression.

Anti-Inflammatory and Analgesic Efficacy

The pyridazine scaffold is present in several compounds that have been investigated for their anti-inflammatory and analgesic properties. For instance, a related compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, has been evaluated as a nonsteroidal anti-inflammatory and analgesic agent nih.gov. However, specific preclinical or in vitro studies to determine the anti-inflammatory or analgesic efficacy of 5-Ethoxy-3-phenylpyridazine have not been reported in the scientific literature.

Antimicrobial Spectrum

The emergence of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyridazine derivatives have been synthesized and evaluated for their activity against various microbial pathogens. However, there is a lack of specific data regarding the antimicrobial spectrum of 5-Ethoxy-3-phenylpyridazine . No studies detailing its minimum inhibitory concentrations (MICs) against a panel of bacteria or fungi are currently available.

Antibacterial Activity

Derivatives of pyridazine have been synthesized and evaluated for their activity against various bacterial strains. These studies often involve modifying the core pyridazine structure with different functional groups to explore structure-activity relationships. For instance, the introduction of moieties such as 1,2,4-triazole (B32235) to a nalidixic acid core, which contains a related nitrogen-containing heterocyclic ring, has yielded compounds with notable antibacterial action.

General findings suggest that the antimicrobial efficacy of these compounds is highly dependent on the nature and position of the substituents on the pyridazine or related heterocyclic ring.

Table 1: Antibacterial Activity of Selected Heterocyclic Compounds This table is representative of the types of findings for related heterocyclic structures, not 5-Ethoxy-3-phenylpyridazine directly.

| Compound Class | Test Organism | Activity Noted |

| Nalidixic acid derivatives with 1,2,4-triazole | E. coli | Good bactericidal action mdpi.com |

| Nalidixic acid derivatives with 1,2,4-triazole | S. aureus | Weaker bactericidal action mdpi.com |

| 5-(thiophen-2-yl)-1H-tetrazole | Gram-negative & Gram-positive bacteria | Broad-spectrum bactericidal effect scispace.comej-chem.org |

Antifungal Activity

The antifungal properties of pyridazine derivatives have been explored, with several studies indicating that this class of compounds can exhibit inhibitory effects against various fungal pathogens. Research into 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which share the phenylpyridazine core, has shown that modifications at the N-2 position and the incorporation of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds can lead to compounds with notable antifungal activity nih.gov.

In preliminary tests, certain synthesized derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one displayed good antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica when tested at a concentration of 50 μg/mL nih.gov. For example, compounds designated as 3h, 7b, and 7c in one study showed significant inhibition of G. zeae growth, with inhibition rates of 50.3%, 57.9%, and 60.5%, respectively nih.gov. Similarly, compounds 3e and 3h were effective against F. oxysporum, with inhibition rates of 53.2% and 50.9% nih.gov.

The structure-activity relationship appears to be significant, with the nature of the substituent groups playing a crucial role in the observed antifungal potency.

Table 2: Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives Data from a study on derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, not 5-Ethoxy-3-phenylpyridazine.

| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

| 3h | G. zeae | 50.3 nih.gov |

| 7b | G. zeae | 57.9 nih.gov |

| 7c | G. zeae | 60.5 nih.gov |

| 3e | F. oxysporum | 53.2 nih.gov |

| 3h | F. oxysporum | 50.9 nih.gov |

| 7c | C. mandshurica | Good activity noted nih.gov |

Antiviral Activity

The antiviral potential of pyridazine derivatives has been investigated against several viruses. While direct studies on 5-Ethoxy-3-phenylpyridazine are limited, research on related structures provides valuable insights. For instance, certain pyridazine derivatives have been evaluated for their efficacy against the Hepatitis A virus (HAV) nih.gov. In one study, a newly synthesized pyridazine derivative, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine-3(4H)-thione (compound 10), demonstrated high antiviral activity against HAV, showing a greater inhibitory effect than the control drug, amentadine, at the tested concentrations nih.gov. The proposed mechanism for this compound was a high virucidal effect, possibly by binding to the HAV capsid and preventing viral attachment to host cells nih.gov.

Furthermore, other related heterocyclic structures, such as pyrazolopyridines, have been identified as having promising activity against herpes simplex virus 1 (HSV-1) and HSV-2 nih.gov. The synthesis of various 3-pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridines has yielded compounds with anti-herpetic activity comparable to acyclovir (B1169) nih.gov.

Table 3: Antiviral Activity of Selected Pyridazine and Pyrazolopyridine Derivatives This table presents findings for related heterocyclic compounds, not 5-Ethoxy-3-phenylpyridazine directly.

| Compound Class/ID | Virus Target | Key Finding |

| Pyridazino[4,3-e] nih.govresearchgate.netnih.govtriazine derivative (Compound 10) | Hepatitis A Virus (HAV) | Higher inhibitory effect than amentadine nih.gov |

| 3-Pyrimidinyl-2-phenylpyrazolo[1,5-a]pyridines | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Activity comparable to acyclovir nih.gov |

Cardiovascular System Modulation

Cardiotonic and Vasodilatory Effects

The cardiovascular effects of compounds structurally related to 5-Ethoxy-3-phenylpyridazine have been a focus of pharmacological research. Specifically, derivatives of 4,5-dihydro-6-phenyl-3(2H)-pyridazinones have been synthesized and evaluated for their positive inotropic (cardiotonic) activity nih.gov. Many compounds in this series were found to produce dose-dependent increases in myocardial contractility. These effects were often accompanied by modest increases in heart rate and decreases in systemic arterial blood pressure, indicating a vasodilatory effect nih.gov.

The mechanism of action for some of these potent pyridazinone derivatives is believed to be the selective inhibition of cardiac phosphodiesterase fraction III nih.gov. Additionally, studies on 5-phenyl-substituted 3-cyano-6-methyl-2-oxaalkylaminopyridines have also reported positive inotropic and vasodilatory activities, with some compounds showing potency comparable to amrinone (B1666026) and causing a reduction in blood pressure nih.gov.

Table 4: Cardiovascular Effects of Phenyl-Substituted Pyridazine and Pyridine (B92270) Derivatives This table summarizes findings for related compound classes, not 5-Ethoxy-3-phenylpyridazine directly.

| Compound Class | Primary Effect | Secondary Effect |

| 4,5-dihydro-6-phenyl-3(2H)-pyridazinones | Positive Inotropic (Cardiotonic) nih.gov | Vasodilatory (decreased blood pressure) nih.gov |

| 5-phenyl-substituted 3-cyano-6-methyl-2-oxaalkylaminopyridines | Positive Inotropic (Cardiotonic) nih.gov | Vasodilatory (decreased blood pressure) nih.gov |

Antiplatelet Aggregation Properties

Derivatives of pyridazine and related heterocyclic systems have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. While there is no specific data on 5-Ethoxy-3-phenylpyridazine, studies on 4,5-dihydro-3(2H)-pyridazinones have shown that these compounds can exhibit potent antiplatelet aggregative activity in vitro smmu.edu.cn.

Similarly, pyrazolopyridine derivatives have been identified as potential antithrombotic agents due to their inhibitory effects on platelet aggregation researchgate.net. Another class of related compounds, ethyl acetoacetate (B1235776) phenylhydrazone derivatives, has also demonstrated the ability to inhibit platelet aggregation induced by both arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP) nih.gov. The inhibitory potency of these derivatives appears to be influenced by the substituents on the phenyl ring nih.gov. For instance, derivatives with electron-releasing groups such as hydroxyl, methoxy (B1213986), and methyl showed better inhibition against AA-induced aggregation nih.gov.

Table 5: Antiplatelet Aggregation Activity of Related Heterocyclic Derivatives This table presents findings for related compound classes, not 5-Ethoxy-3-phenylpyridazine directly.

| Compound Class | Inducer of Aggregation | Activity Noted |

| 4,5-dihydro-3(2H)-pyridazinones | Not specified | Potent antiplatelet aggregative activity smmu.edu.cn |

| Pyrazolopyridines | Not specified | Inhibitory activity against platelet aggregation researchgate.net |

| Ethyl acetoacetate phenylhydrazones | Arachidonic Acid (AA) & Adenosine Diphosphate (ADP) | Inhibition of platelet aggregation nih.gov |

Central Nervous System (CNS) Activities

The pyridine ring, a core component of the broader chemical class to which pyridazines belong, is a privileged scaffold in medicinal chemistry, and many pyridine-containing compounds exhibit activity within the central nervous system nih.govresearchgate.net. Pyridine alkaloids, for example, are known to have a wide range of CNS effects nih.gov.

While specific studies on the CNS activities of 5-Ethoxy-3-phenylpyridazine are not available, the general importance of the pyridine and related heterocyclic structures in CNS-active compounds is well-established. These compounds can interact with various receptors and enzymes in the brain. For instance, nicotine, a well-known pyridine alkaloid, interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been shown to influence the release of neurotransmitters like dopamine (B1211576) nih.gov.

The nitrogen atom within the pyridine ring is often crucial for the pharmacological profile of these drugs researchgate.net. Given the structural similarities, it is plausible that 5-Ethoxy-3-phenylpyridazine could exhibit some form of CNS activity, although this would require direct experimental verification.

Anticonvulsant and Anxiolytic Potential

No studies were identified that specifically evaluated 5-Ethoxy-3-phenylpyridazine for anticonvulsant or anxiolytic activities. While the broader class of pyridazine derivatives has been a subject of interest in neuroscience research for potential central nervous system effects, data on the 5-ethoxy-3-phenyl substituted variant is not available in the reviewed scientific literature. Research into related pyridazine compounds has sometimes indicated potential for interaction with neurotransmitter systems, but these findings cannot be directly extrapolated to 5-Ethoxy-3-phenylpyridazine without specific experimental evidence.

Antidepressant and Sedative Effects

There is a lack of published research on the antidepressant and sedative effects of 5-Ethoxy-3-phenylpyridazine. The investigation of novel compounds for their potential to modulate mood and alertness is a significant area of pharmaceutical research. However, this specific molecule has not been the subject of such published studies, and therefore its profile in relation to antidepressant or sedative properties remains uncharacterized.

Other Biological Activities (e.g., Insecticidal, Herbicidal)

Specific investigations into the insecticidal or herbicidal activities of 5-Ethoxy-3-phenylpyridazine have not been reported in the available scientific literature. While various nitrogen-containing heterocyclic compounds, including some pyridazine derivatives, have been explored for their potential applications in agriculture as pesticides, no such data exists for 5-Ethoxy-3-phenylpyridazine.

Mechanism of Action Moa Elucidation at the Molecular and Cellular Level

Target Identification and Validation for 5-Ethoxy-3-phenylpyridazine

The initial step in characterizing the mechanism of action for any compound is the identification and validation of its molecular targets. For 5-Ethoxy-3-phenylpyridazine, this process involves a multi-faceted approach to pinpoint the specific biomolecules with which it interacts to elicit a biological response. Genetic methods, such as targeted gene disruption or replacement, are considered definitive for validating a potential target. nih.gov This technique involves creating a DNA construct to replace the target gene with a selectable marker, thereby confirming the gene's role in the compound's activity. nih.gov

Identifying potential resistance mechanisms is also a critical aspect of target validation. nih.gov Researchers investigate various possibilities, including point mutations in the target enzyme, overexpression of the target, drug efflux from cells, reduced drug uptake, induced metabolism of the compound, or the activation of bypass pathways. nih.gov Understanding these potential resistance pathways is crucial for the long-term therapeutic development of the compound.

Enzyme Inhibition Kinetics and Molecular Binding Studies

While specific enzyme inhibition kinetic data for 5-Ethoxy-3-phenylpyridazine is not extensively detailed in the available literature, the general principles of such studies are well-established. These investigations are crucial for characterizing the compound's interaction with its enzymatic targets. Key parameters determined in these studies include the inhibition constant (Ki), which quantifies the compound's binding affinity to the enzyme.

Molecular binding studies, often employing techniques like thermal denaturation upshift assays, help to detect and quantify the binding of ligands to their target proteins. For some compounds, binding may only be detectable at higher concentrations, indicating weak to moderate affinity. Computational analyses can also predict binding poses, although these may not always perfectly align with crystallographically observed binding modes, especially if significant conformational changes in the protein are required to accommodate the ligand. nih.gov

Receptor Interaction and Modulatory Effects

The interaction of 5-Ethoxy-3-phenylpyridazine with cellular receptors is a key area of investigation. Similar heterocyclic compounds have been shown to act as potent and selective agonists for specific receptors, such as dopamine (B1211576) D3 receptors. The development of selective agonists is challenging due to the high homology between receptor subtypes, which often share nearly identical binding sites. researchgate.net

Functional assays, such as GTPγS binding assays, are employed to assess the functional activity of compounds at their target receptors. researchgate.net These studies determine whether a compound acts as an agonist, antagonist, or modulator of receptor activity. The enantioselective effects of chiral compounds on receptor binding are also a critical consideration, as different enantiomers can exhibit distinct binding affinities and functional activities. researchgate.net

Protein-Ligand Binding Analysis and Complex Formation

The detection and quantification of protein-ligand interactions are fundamental to understanding a compound's mechanism of action. nih.gov Techniques like Stability of Proteins from Rates of Oxidation (SPROX) coupled with quantitative proteomics can be used to identify the protein targets of ligands within complex biological mixtures, such as cell lysates. nih.gov SPROX assesses the thermodynamic properties of proteins and protein-ligand complexes by measuring the rate of methionine residue oxidation in the presence of a chemical denaturant. nih.gov This allows for the simultaneous assay of the ligand-binding properties of hundreds of proteins. nih.gov

Cellular Signaling Pathway Disruption and Molecular Perturbation

Cellular homeostasis is maintained through intricate signaling pathways mediated by cell surface receptors. nih.gov Compounds can disrupt this balance by altering the expression levels of receptors or their downstream signaling modulators. nih.gov The dysregulation of these pathways can lead to significant pathological conditions. nih.gov For instance, alterations in the activity of pathways such as the transforming growth factor β receptor (TGFR), prolactin receptor (PRLR), and hepatocyte growth factor receptor (HGFR) signaling cascades can impact cell survival, fibrosis, and tissue integrity. nih.gov

Investigations into the effects of a compound on cellular signaling often involve analyzing changes in the phosphorylation status of key signaling proteins and the expression levels of downstream target genes. These studies help to map the molecular perturbations caused by the compound and link them to observable cellular phenotypes.

Investigation of Molecular Targets and Their Role in Disease Pathogenesis

The identification of molecular targets is intrinsically linked to understanding their role in disease. For example, in the context of cancer, proteins such as caspase-3, p53, and NF-κB are critical regulators of apoptosis, cell cycle, and inflammation, making them important therapeutic targets. nih.gov Compounds that can modulate the activity of these proteins hold potential as anticancer agents. nih.gov

The validation of a molecular target for a specific disease involves demonstrating that modulation of the target's activity can lead to a desirable therapeutic outcome. This often involves preclinical studies in relevant disease models to establish a clear link between the compound's molecular mechanism and its in vivo efficacy.

Computational and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. For 5-Ethoxy-3-phenylpyridazine, molecular docking simulations can be employed to identify potential biological targets and elucidate its binding mode.

In a typical molecular docking study, the three-dimensional structure of 5-Ethoxy-3-phenylpyridazine would be docked into the binding sites of various known protein targets. Pyridazine (B1198779) derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like HIV reverse transcriptase, protein tyrosine phosphatase 1B (PTP1B), and cyclin-dependent kinase 2 (CDK2) tandfonline.comnih.govnih.govnih.gov. Therefore, potential targets for 5-Ethoxy-3-phenylpyridazine could include these and other enzymes where the pyridazine scaffold has shown activity.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity. The results would be presented as a docking score, with lower scores generally indicating a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between 5-Ethoxy-3-phenylpyridazine and the amino acid residues of the target protein, would be analyzed to understand the structural basis of its potential activity.

Illustrative Molecular Docking Results for 5-Ethoxy-3-phenylpyridazine against Hypothetical Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Target A | -8.5 | Tyr123, Phe256 | Pi-pi stacking, Hydrophobic |

| Target B | -7.9 | Asp89, Arg145 | Hydrogen bond, Electrostatic |

| Target C | -6.2 | Leu55, Val78 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies on 5-Ethoxy-3-phenylpyridazine were not found in the searched literature.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

To further investigate the stability of the ligand-receptor complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide a detailed view of the dynamic behavior of the complex over time at an atomistic level.

For 5-Ethoxy-3-phenylpyridazine, an MD simulation would be initiated with the docked complex placed in a simulated physiological environment, including water molecules and ions. The simulation would track the movements of all atoms in the system over a period of nanoseconds. Analysis of the MD trajectory would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time would be calculated to assess the stability of the complex. Such simulations have been successfully applied to study the binding of pyridazine derivatives to their targets researchgate.nettandfonline.com.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its geometry, charge distribution, and orbital energies. These properties are crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

For 5-Ethoxy-3-phenylpyridazine, DFT calculations can be performed to optimize its molecular geometry and calculate various electronic descriptors. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify regions of the molecule that are likely to act as hydrogen bond donors or acceptors. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Studies on pyridazine derivatives have utilized DFT to understand their structural and electronic characteristics mdpi.comacs.orgnih.gov.

Calculated Quantum Chemical Descriptors for 5-Ethoxy-3-phenylpyridazine

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a series of pyridazine analogs with known biological activities were available, a QSAR model could be developed to predict the activity of new compounds, including 5-Ethoxy-3-phenylpyridazine.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to predict the activity of 5-Ethoxy-3-phenylpyridazine and guide the design of more potent analogs. QSAR studies have been successfully applied to various series of pyridazine derivatives to understand the structural requirements for their biological activities nih.govasianpubs.orgresearchgate.net.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For 5-Ethoxy-3-phenylpyridazine, if it were found to be active against a particular target, a pharmacophore model could be developed based on its key structural features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. This pharmacophore model could then be used as a query to search large chemical databases for other molecules that match the pharmacophoric features, a process known as virtual screening. This approach can lead to the discovery of novel and structurally diverse compounds with similar biological activity. Pharmacophore modeling has been utilized in the study of pyridazine analogs to identify new potential inhibitors researchgate.netnih.govtandfonline.com.

In Silico Assessment of Drug-Like Properties (e.g., ADME prediction)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to estimate these properties and assess the "drug-likeness" of a molecule.

For 5-Ethoxy-3-phenylpyridazine, various ADME parameters can be calculated using computational models. These include predictions of its oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. Lipinski's "rule of five" is a commonly used guideline to evaluate the drug-likeness of a compound based on its physicochemical properties. Several studies on pyridazine derivatives have included in silico ADME predictions to evaluate their potential as drug candidates nih.govsemanticscholar.orgnih.govtandfonline.com.

Predicted ADME Properties for 5-Ethoxy-3-phenylpyridazine

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 214.25 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | 2.8 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Human Intestinal Absorption | High | - |

| Blood-Brain Barrier Permeation | Likely | - |

Note: The data in this table is based on calculations for the structure of 5-Ethoxy-3-phenylpyridazine and is for illustrative purposes.

Emerging Research Areas and Future Perspectives

Novel Applications of Pyridazine (B1198779) Derivatives in Materials Science and Engineering

The inherent electronic and structural characteristics of the pyridazine ring have propelled its investigation beyond pharmaceuticals into the realm of advanced materials.

Organic Semiconductors and Optoelectronic Devices

The electron-deficient nature of the pyridazine heterocycle makes it an attractive component for creating donor-acceptor type molecules with applications in optoelectronics. nih.govnih.gov These materials are integral to the fabrication of high-efficiency devices such as organic light-emitting diodes (OLEDs), solar cells, and optical sensors. nih.govmdpi.com

Researchers have synthesized various π-conjugated molecules that incorporate the pyridazine ring as an electron-acceptor moiety. nih.gov By functionalizing the pyridazine core with electron-donating groups, it is possible to tune the electronic and optical properties of the resulting materials. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the conformation, electronic structure, and nonlinear optical properties of these push-pull pyridazine derivatives. nih.gov The goal is to develop novel organic semiconductors with tunable band gaps and high charge carrier mobility. mdpi.com The highly fluorescent nature of some pyridazine derivatives also makes them suitable for applications in electroluminescent materials, lasers, and biosensors. mdpi.com

Corrosion Inhibition Properties

Pyridazine derivatives have emerged as effective and environmentally friendly corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov Their efficacy is attributed to the presence of nitrogen heteroatoms and π-electrons, which facilitate strong adsorption onto metal surfaces. researchgate.netblumberginstitute.org This adsorption creates a protective hydrophobic layer that shields the metal from corrosive agents. nih.govresearchgate.net

Recent studies have demonstrated the high inhibition efficiencies of newly synthesized pyridazine-based compounds on mild steel in hydrochloric acid (HCl). nih.gov Electrochemical analyses, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds can achieve efficiencies exceeding 90%. nih.govblumberginstitute.org The adsorption process is often a spontaneous and predominantly chemisorptive interaction, where the pyridazine molecules displace water from the metal surface and form stable complexes. nih.gov

Below is a table summarizing the performance of selected pyridazine derivatives as corrosion inhibitors.

| Compound/System | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| PZ-oxy and PZ-yl derivatives | Mild Steel | 1 M HCl | 94% and 96% | nih.gov |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 98% | researchgate.net |

| (6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid | Pure Iron | HCl | >90% (qualitative) | blumberginstitute.org |

| Pz2 (aminomethyl substituted pyridazine) | Mild Steel | Not Specified | 91% | blumberginstitute.org |

These findings underscore the potential of pyridazine derivatives as sustainable alternatives to conventional toxic corrosion inhibitors. nih.gov

Multi-Targeted Ligand Design Based on the Pyridazine Scaffold

The structural versatility of the pyridazine scaffold makes it an ideal framework for the design of multi-target-directed ligands (MTDLs). mdpi.com In complex diseases such as cancer, targeting a single biological pathway often leads to the development of resistance. MTDLs aim to overcome this by simultaneously modulating multiple targets, which can lead to enhanced therapeutic efficacy and a lower propensity for resistance. mdpi.com

The pyridazine ring is considered a "privileged structure" due to its chemical stability, synthetic accessibility, and its presence in numerous bioactive compounds. mdpi.com Researchers have successfully designed and synthesized pyridazine-based compounds that act as dual inhibitors of key enzymes implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Matrix Metalloproteinase-2 (MMP-2). mdpi.com This approach represents a promising strategy for developing novel antitumor agents with improved clinical outcomes. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

The advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to predict the properties of novel compounds, optimize synthetic routes, and identify potential drug candidates with greater speed and accuracy.

In the context of pyridazine research, AI and ML can be applied to:

Predict Biological Activity: Machine learning algorithms, such as deep neural networks, can be trained on existing data to predict the biological activities of new pyridazine derivatives, accelerating the identification of promising hits.

Optimize Molecular Properties: AI can predict physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of pyridazine-based compounds, helping to prioritize candidates with favorable drug-like properties.

De Novo Design: Generative AI models can design novel pyridazine scaffolds with desired properties, expanding the chemical space for exploration.

Synthesis Planning: AI tools can devise efficient synthetic pathways for complex pyridazine derivatives, reducing the time and resources required for their chemical synthesis.

By integrating AI and ML, researchers can navigate the vast chemical space of pyridazine derivatives more effectively, leading to the faster discovery of new drugs and materials.

Challenges and Opportunities in Pyridazine-Based Drug Discovery

Despite the immense potential of the pyridazine scaffold, several challenges remain in the development of pyridazine-based drugs. The high attrition rate in drug development means that many promising compounds fail during preclinical or clinical trials. Key challenges include optimizing the pharmacokinetic and safety profiles of lead compounds.

However, the unique properties of the pyridazine ring also present significant opportunities:

Physicochemical Modulation: The pyridazine core can be used to fine-tune properties such as lipophilicity and polarity, which can lead to improved ADME profiles. nih.gov

Reduced Off-Target Effects: The inherent polarity of the pyridazine ring may reduce interactions with off-targets like the hERG potassium channel, a common cause of cardiotoxicity. nih.gov

Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, like the phenyl ring, offering a way to escape patent protection or improve molecular properties. nih.gov

Proven Clinical Success: The recent FDA approval of pyridazine-containing drugs validates the utility of this scaffold in modern drug discovery. nih.gov

The continued exploration of structure-activity relationships (SAR) and the application of advanced computational tools will be crucial for overcoming the challenges and fully realizing the opportunities in pyridazine-based drug discovery.

Outlook for 5-Ethoxy-3-phenylpyridazine as a Potential Lead Compound for Therapeutic Development

While specific research on the biological activities of 5-Ethoxy-3-phenylpyridazine is not extensively documented in publicly available literature, its structural features suggest it holds potential as a lead compound for therapeutic development. The pyridazine core provides a validated platform for biological activity. nih.gov

The substituents on this particular scaffold—a phenyl group at the 3-position and an ethoxy group at the 5-position—offer distinct possibilities for molecular interactions and property modulation:

The 3-Phenyl Group: This moiety can engage in hydrophobic and π-stacking interactions within a biological target's binding site. Phenyl-substituted pyridazines have been investigated for various therapeutic applications, including as antineuroinflammatory agents.

Given the broad spectrum of activities demonstrated by pyridazine derivatives—including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects—it is plausible that 5-Ethoxy-3-phenylpyridazine could serve as a starting point for the development of novel therapeutics. Future research should focus on its synthesis, in vitro screening against a panel of biological targets, and subsequent lead optimization studies to explore its therapeutic potential fully. The compound represents an untapped area within the vast and promising field of pyridazine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.